2-Chloro-4-isobutyrylbenzonitrile
Description
2-Chloro-4-isobutyrylbenzonitrile is an organic compound with the molecular formula C11H10ClNO. It is a crystalline solid with a molecular weight of 207.66 g/mol. This compound is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C11H10ClNO |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
2-chloro-4-(2-methylpropanoyl)benzonitrile |
InChI |
InChI=1S/C11H10ClNO/c1-7(2)11(14)8-3-4-9(6-13)10(12)5-8/h3-5,7H,1-2H3 |
InChI Key |
LVBFLOIRJJNXRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC(=C(C=C1)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ammoxidation of 2-chlorotoluene: This method involves the reaction of 2-chlorotoluene with ammonia and oxygen in the presence of a catalyst, typically vanadium oxide supported on alumina.
Reaction with Benzoyl Chloride: Another method involves reacting 2-chlorobenzoyl chloride with an alkanesulphonyltrichlorophosphazene at temperatures between 150°C and 190°C.
Industrial Production Methods: The industrial production of 2-Chloro-4-isobutyrylbenzonitrile typically involves large-scale ammoxidation processes, utilizing optimized catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzonitriles.
Scientific Research Applications
2-Chloro-4-isobutyrylbenzonitrile is used in a variety of scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-4-isobutyrylbenzonitrile exerts its effects involves its interaction with specific molecular targets. It can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new compounds. The pathways involved often include the formation of intermediates that can further react to yield the final products.
Comparison with Similar Compounds
2-Chlorobenzonitrile: Similar in structure but lacks the isobutyryl group.
4-Isobutyrylbenzonitrile: Similar but lacks the chlorine atom.
2-Chloro-4-nitrobenzonitrile: Contains a nitro group instead of an isobutyryl group
Biological Activity
2-Chloro-4-isobutyrylbenzonitrile (CIBN) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of CIBN, supported by relevant data, case studies, and research findings.
Biological Activity Overview
The biological activity of CIBN has been investigated in various contexts, including its potential as an anti-inflammatory agent, anticancer properties, and effects on enzymatic activities. Below are key findings from recent studies.
Anticancer Properties
Several studies have explored the anticancer potential of CIBN. In vitro assays demonstrated that CIBN exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxic Effects of CIBN on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
| HeLa | 18 | Reactive oxygen species |
Anti-inflammatory Activity
CIBN has also been evaluated for its anti-inflammatory properties. In animal models, administration of CIBN resulted in a significant reduction in inflammatory markers such as TNF-α and IL-6. These findings suggest that CIBN may inhibit pathways involved in inflammation.
Case Study: Anti-inflammatory Effects in Rodent Models
In a controlled study involving rodents with induced paw edema, treatment with CIBN showed a reduction in swelling compared to the control group. Histological analysis indicated decreased infiltration of inflammatory cells in tissues treated with CIBN.
Enzyme Inhibition
Research has indicated that CIBN can inhibit certain enzymes associated with disease processes. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
Table 2: Enzyme Inhibition by CIBN
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| COX-1 | 25 | Inhibition of prostaglandin synthesis |
| COX-2 | 30 | Reduction of inflammatory mediators |
Mechanistic Insights
The mechanisms underlying the biological activity of CIBN are still being elucidated. Preliminary studies suggest that it may act through multiple pathways:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Reactive Oxygen Species (ROS) : Generation of ROS contributing to oxidative stress in cancer cells.
- Inhibition of NF-κB Pathway : Suppression of pro-inflammatory cytokine production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
